Citronellyl Acetate

Description

Citronellyl acetate has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to cpd without isomeric designation

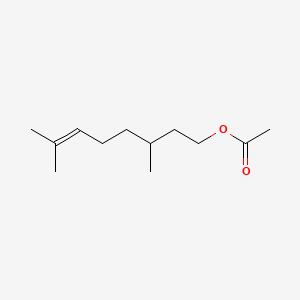

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKFWLRHCDGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051739 | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid/fruity odour | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-84-5 | |

| Record name | Citronellyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, citronellyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence and Analysis of Citronellyl Acetate in Commercially Significant Essential Oils

Abstract

Citronellyl acetate, a monoterpenoid ester, is a valuable natural compound prized for its distinct fresh, rosy, and fruity aroma.[1][2] It is a key constituent in the flavor and fragrance industries and is gaining attention for its potential biological activities, including antinociceptive and pro-apoptotic effects.[3][4] This technical guide provides a comprehensive overview for researchers and drug development professionals on the primary botanical sources of this compound. We delve into the critical factors influencing its in-planta concentration, detail standardized methodologies for its extraction, and present a robust analytical workflow for its precise identification and quantification. The protocols and data herein are synthesized from peer-reviewed literature and established industry practices to ensure scientific integrity and reproducibility.

Introduction to this compound: A Compound of Interest

This compound (CAS No: 150-84-5) is the acetate ester of citronellol.[5] Its chemical structure, featuring an asymmetric carbon, results in two enantiomers, (R)-(+)- and (S)-(-)-citronellyl acetate, each with a unique olfactory profile. The (R)-(+) enantiomer is described as fruity and rosy, while the (S)-(-) form is more aldehydic and lemony.[6] In most natural occurrences and commercial preparations, it is found as a racemic mixture.[6]

Beyond its primary application in perfumery to impart floral-fruity notes in rose, geranium, and lavender compositions, this compound is used as a flavoring agent and has demonstrated potential as an antimicrobial and insect repellent.[4][6][7] Its natural origin makes it a desirable alternative to synthetic aroma chemicals, aligning with the growing consumer demand for eco-friendly and renewable ingredients.[3][8]

Principal Botanical Sources of this compound

While present in trace amounts in various plants, several essential oils are recognized for their commercially viable concentrations of this compound. The concentration can vary significantly based on the plant's origin, the specific part utilized for extraction, and cultivation conditions.[9]

2.1 Cymbopogon winterianus (Java Citronella) Java Citronella is a primary commercial source for citronella oil, which is rich in citronellal, geraniol, citronellol, and this compound.[10][11][12] The essential oil is typically extracted from the aerial parts (stems and leaves) of the grass via steam distillation.[10][11] The presence of this compound contributes to the oil's characteristic fresh, lemony scent and its utility in perfumery and insect repellent formulations.[7][12]

2.2 Pelargonium graveolens (Rose Geranium) The essential oil of Pelargonium graveolens, steam distilled from its leaves and flowers, is highly valued in perfumery for its complex rosy scent.[13][14] Its composition is rich in monoterpenols like citronellol and geraniol, and their corresponding esters, including citronellyl formate and this compound.[15][16] The interplay of these compounds creates the oil's signature fragrance.

2.3 Citrus hystrix (Kaffir Lime) Kaffir lime essential oil, extracted from the fruit peel or leaves, is another significant source.[17][18] While the major components are often citronellal or β-pinene depending on the plant part and origin, this compound is a consistently identified constituent that contributes to its unique citrus and floral aroma profile.[9][18][19] One study identified β-citronellyl acetate at 1.80% in essential oil from dried kaffir lime leaves.[18]

Table 1: Comparative Analysis of this compound in Select Essential Oils

| Botanical Source | Plant Part Used | Common Extraction Method | Reported this compound Content (%) | Reference(s) |

| Cymbopogon winterianus | Aerial Parts | Steam Distillation | Present, but often not a major constituent | [10][12] |

| Pelargonium graveolens | Flowering Tops | Steam Distillation | 0.76% | [13] |

| Citrus hystrix | Leaves (Dried) | Hydrodistillation | 1.80% | [18] |

| Citrus hystrix | Twigs & Leaves | Fractional Distillation | 5.22% - 6.76% | [19] |

Note: The reported percentages are illustrative and can vary substantially based on the factors discussed in Section 3.0.

Factors Influencing this compound Concentration in Planta

The biosynthesis and accumulation of this compound are not static; they are influenced by a complex interplay of genetic, environmental, and developmental factors. Understanding these variables is critical for optimizing yield and ensuring chemical consistency.

-

Genetic Predisposition (Chemotypes): Different cultivars or chemotypes of the same plant species can produce essential oils with vastly different chemical profiles. For instance, Backhousia citriodora has both a common citral chemotype and a less common citronellal chemotype, which would inherently affect the precursor availability for this compound synthesis.[20]

-

Geographical Origin & Climate: Subtropical conditions may favor higher citronellol content compared to tropical ones, which in turn can influence the potential for esterification into this compound.[9]

-

Plant Part Specificity: The distribution of secondary metabolites is often tissue-specific. Studies on Citrus hystrix have shown that different parts of the plant (leaves, twigs, fruit peels) yield oils with distinct compositions, with twigs showing high levels of this compound.[9][19]

-

Harvesting Time & Developmental Stage: The enzymatic activity responsible for the synthesis of esters like this compound can change throughout the flower's development, reaching a peak at specific stages.[21] This implies that the timing of the harvest is a critical parameter for maximizing the yield of the target compound.

Extraction Methodologies for this compound-Rich Essential Oils

The selection of an appropriate extraction method is paramount to preserving the integrity and maximizing the yield of volatile compounds like this compound.

4.1 Theoretical Principles of Steam Distillation Steam distillation is the most widely used method for extracting essential oils on a commercial scale due to its efficiency and use of a non-toxic, non-flammable solvent (water).[22] The technique exploits the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling points of the individual components. Passing steam through the plant material ruptures the oil-containing glands. The volatile essential oil components are carried over with the steam, condensed back into a liquid, and then separated from the aqueous phase (hydrosol) based on their immiscibility and density difference.[23][24]

Diagram 1: Steam Distillation Experimental Workflow

Caption: Workflow for laboratory-scale steam distillation of essential oils.

4.2 Protocol: Laboratory-Scale Steam Distillation of Pelargonium graveolens Leaves

Causality: This protocol is designed for maximum recovery of volatile esters by using a Claisen adapter to prevent foaming and ensuring a steady, but not overly aggressive, distillation rate to avoid thermal degradation of target compounds.

-

Preparation: Weigh approximately 200-300g of fresh Pelargonium graveolens leaves and coarsely chop them.

-

Apparatus Setup: Place the plant material into a 2L round-bottom flask. Add deionized water until the material is just covered. Assemble the steam distillation apparatus as shown in Diagram 1, ensuring a Claisen adapter is used to manage splashing.[25] All ground-glass joints should be properly sealed.

-

Distillation: Heat the flask using a heating mantle. If an external steam source is available, introduce steam into the flask.[25] The goal is to maintain a steady distillation rate, collecting approximately 1-2 drops of distillate per second.

-

Collection: Continue distillation until no more oil is observed in the condensate. This typically takes 2-3 hours. The collected distillate will consist of the essential oil and the hydrosol.

-

Separation: Transfer the cooled distillate to a separatory funnel. Allow the layers to fully separate. Drain the lower aqueous layer (hydrosol). Collect the upper essential oil layer. If the distillate is milky, indicating an emulsion, perform a liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether (3 x 30 mL).[25]

-

Drying and Storage: Dry the collected oil phase over anhydrous sodium sulfate to remove trace water. Decant the dried oil into a pre-weighed amber glass vial, flush with nitrogen gas to prevent oxidation, and store at 4°C until analysis.

Analytical Workflow for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of the volatile components within a complex mixture like an essential oil.[26][27]

5.1 Principles of Gas Chromatography-Mass Spectrometry (GC-MS) The process begins with the injection of a diluted oil sample into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase; more volatile compounds with less affinity travel faster. As each compound elutes from the column, it enters the Mass Spectrometer (MS). The MS ionizes the molecules, which then fragment in a reproducible pattern. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum (a chemical fingerprint) for each compound.[28]

Diagram 2: GC-MS Analytical Workflow

Caption: Standard workflow for the analysis of essential oils using GC-MS.

5.2 Protocol: GC-MS Analysis of Essential Oil Samples

Causality: This protocol uses a standard non-polar column (HP-5MS or equivalent) suitable for general-purpose screening of volatile terpenoids. The temperature program is designed to provide good separation of monoterpenes and sesquiterpenes commonly found in essential oils.

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable volatile solvent such as methanol or hexane.[26]

-

Instrumentation:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split mode (e.g., 50:1 split ratio), temperature 250°C.

-

Oven Program: Start at 60°C, hold for 2 min, then ramp at 3°C/min to 240°C, and hold for 5 min.[26]

-

-

MS System:

-

MS Detector: Agilent 5977A or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis:

-

Identification: Identify individual components by comparing their mass spectra with reference spectra in established libraries (e.g., NIST, Wiley).

-

Confirmation: Confirm identifications by comparing their calculated Retention Indices (RI) with literature values. RI is calculated relative to a homologous series of n-alkanes run under the same conditions.[29]

-

Quantification: Determine the relative percentage of each component by area normalization from the Total Ion Chromatogram (TIC) peaks.[30]

-

Conclusion and Future Perspectives

This compound is a naturally occurring ester found in several commercially important essential oils, including those from Cymbopogon winterianus, Pelargonium graveolens, and Citrus hystrix. Its concentration is highly dependent on a range of agronomic and genetic factors. Standardized extraction by steam distillation followed by robust GC-MS analysis provides a reliable framework for the isolation and characterization of this valuable compound. Future research should focus on the selective cultivation of high-yield chemotypes and the optimization of extraction parameters to enhance the commercial viability of natural this compound. Furthermore, exploring the synergistic effects of this compound within its natural essential oil matrix could unveil novel therapeutic and pharmaceutical applications.

References

- 1. perfumiarz.com [perfumiarz.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 7. foreverest.net [foreverest.net]

- 8. This compound (cas 150-84-5) | Floral-fruity Aroma Ester [chemicalbull.com]

- 9. researchgate.net [researchgate.net]

- 10. us.typology.com [us.typology.com]

- 11. specialchem.com [specialchem.com]

- 12. extrasynthese.com [extrasynthese.com]

- 13. ebersconsulting.com [ebersconsulting.com]

- 14. jdrabinski.com [jdrabinski.com]

- 15. us.typology.com [us.typology.com]

- 16. aliksir.com [aliksir.com]

- 17. Food Science and Preservation [ekosfop.or.kr]

- 18. myfoodresearch.com [myfoodresearch.com]

- 19. Profiling study of the major and minor components of kaffir lime oil (Citrus hystrix DC.) in the fractional distillation process - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Backhousia citriodora F. Muell. (Lemon Myrtle), an Unrivalled Source of Citral - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. engineering.iastate.edu [engineering.iastate.edu]

- 24. scribd.com [scribd.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. scitepress.org [scitepress.org]

- 27. researchgate.net [researchgate.net]

- 28. scribd.com [scribd.com]

- 29. mdpi.com [mdpi.com]

- 30. nhrorganicoils.com [nhrorganicoils.com]

"(R)-(+)-Citronellyl acetate vs (S)-(-)-Citronellyl acetate odor profile"

An In-Depth Technical Guide to the Differentiated Odor Profiles of (R)-(+)- and (S)-(-)-Citronellyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in molecular science, where the spatial arrangement of atoms in a molecule can lead to pairs of non-superimposable mirror images known as enantiomers. In the realm of fragrance and olfaction, this stereoisomerism can result in dramatically different sensory perceptions. This technical guide provides a comprehensive analysis of the odor profiles of the two enantiomers of citronellyl acetate: (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate. We will explore their distinct scent characteristics, the quantitative differences in their olfactory thresholds, the biochemical basis for this chiral recognition at the olfactory receptor level, and the precise analytical methodologies required for their separation and characterization.

Introduction: The Olfactory Significance of Chirality

The human olfactory system is a remarkably sensitive and specific chemosensory apparatus, capable of distinguishing between thousands of volatile molecules. This specificity extends to the three-dimensional structure of odorants[1][2]. Olfactory receptors, which are G-protein coupled receptors (GPCRs) located in the nasal epithelium, are themselves chiral protein structures. Consequently, they can interact differently with the enantiomers of a chiral odorant, akin to a left hand fitting differently into a left-handed versus a right-handed glove[2]. This differential interaction can trigger distinct neural signals, leading the brain to perceive two different smells from molecules that are chemically identical in all other aspects[1][3].

This compound, a widely used monoterpenoid ester in the fragrance and flavor industry, possesses a single chiral center, giving rise to the (R) and (S) enantiomers. While the racemic mixture is commonly described as having a fresh, rosy, and fruity scent reminiscent of geranium, separating the enantiomers unveils a clear divergence in their individual odor profiles[4][5][6]. Understanding these differences is crucial for fine fragrance composition, flavor formulation, and for fundamental research into the structure-activity relationships of olfaction.

Comparative Odor Profile Analysis

Sensory evaluation of the highly purified enantiomers of this compound reveals distinct and characteristic odor profiles. The descriptions, compiled from various authoritative sources, highlight the subtle yet significant impact of stereochemistry on scent perception.

(R)-(+)-Citronellyl Acetate is consistently described as possessing a fresh, fruity, and rosy character[7]. More detailed analyses specify a profile of fresh citrus and lime, accompanied by a "dirty" aldehydic nuance[8]. This combination provides a vibrant and complex top note favored in many floral and citrus fragrance compositions.

(S)-(-)-Citronellyl Acetate , in contrast, presents a more complex and somewhat contested profile in the literature. One set of sources describes its odor as predominantly fresh, rosy, and fruity, similar to its enantiomer but perhaps with different facets[9][10]. Another direct comparison characterizes it as being more distinctly aldehydic, lemony, and also possessing a "dirty" note[7]. This suggests that while both enantiomers share some characteristics, the (S)-form may emphasize the aldehydic and citrus-lemon facets over the floral-rosy notes of the (R)-form.

The discrepancy in descriptions for the (S)-enantiomer may stem from the subjective nature of sensory analysis, the purity of the samples evaluated, or the context in which they were assessed. However, the consensus is that a perceivable difference exists, justifying their separate use in perfumery[7].

Table 1: Summary of Odor Profiles

| Enantiomer | Odor Description | Source(s) |

| (R)-(+)-Citronellyl acetate | Fruity and rosy; fresh citrus lime with a dirty aldehyde note. | [7][8] |

| (S)-(-)-Citronellyl acetate | More aldehydic, dirty, and lemony. | [7] |

| Fresh-rosy, fruity; used in geranium and muguet compositions. | [9][10] | |

| (±)-Citronellyl acetate (Racemate) | Fresh, fruity rose odor; floral, green, sweet, citrus, and waxy. | [4] |

Quantitative Olfactory Data

Beyond qualitative descriptions, the potency of an odorant is quantified by its odor detection threshold—the minimum concentration at which it can be perceived. Differences in threshold values between enantiomers provide quantitative evidence of differential interaction with olfactory receptors.

Table 2: Odor Detection Thresholds

| Enantiomer | Odor Threshold (in water) | Source(s) |

| (R)-(+)-Citronellyl acetate | 250 ppb (parts per billion) | [8] |

| (S)-(-)-Citronellyl acetate | Data not available in reviewed literature. | [7] |

The availability of a defined threshold for the (R)-enantiomer allows for precise formulation in applications where potency is critical. The lack of published data for the (S)-enantiomer represents a knowledge gap in the field and an opportunity for future sensory research.

Biochemical Basis of Chiral Recognition

The discrimination between (R) and (S) enantiomers begins at the molecular level within the olfactory epithelium. The process can be broken down into several key steps, from ligand binding to neural signal transmission.

-

Odorant Binding: Volatile odorant molecules, such as this compound, enter the nasal cavity and dissolve in the mucus layer. Here, they may be transported by Odorant Binding Proteins (OBPs) to the cilia of Olfactory Receptor Neurons (ORNs)[1][11].

-

Receptor Activation: The odorant binds to a specific Olfactory Receptor (OR) on the ORN membrane. Since ORs are chiral proteins, the binding pocket presents a specific three-dimensional environment. The (R) and (S) enantiomers, having different spatial configurations, will fit into this pocket with varying affinities and orientations[1][2].

-

Signal Transduction Cascade: A successful binding event that activates the receptor triggers a conformational change in the OR protein. This activates an associated G-protein (Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[11].

-

Ion Channel Gating & Depolarization: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of Na+ and Ca2+. This influx depolarizes the neuron, generating a receptor potential[11].

-

Signal to the Brain: If the depolarization is sufficient to reach the threshold at the axon hillock, it fires an action potential. This signal is transmitted along the axon to the olfactory bulb in the brain, where it contributes to a combinatorial "scent map" that the brain interprets as a specific odor[11].

The difference in perceived odor between the (R) and (S) enantiomers arises because they may activate different sets of ORs, or activate the same ORs but with different potencies, leading to a different overall pattern of neural activation sent to the brain.

Caption: Mechanism of Chiral Recognition in Olfaction.

Analytical Methodology for Enantiomer Differentiation

The definitive analysis and quality control of chiral fragrance ingredients require specialized analytical techniques capable of separating and identifying individual enantiomers. The gold standard for this application is Chiral Gas Chromatography coupled with Olfactometry (GC-O).

Principle: Chiral GC utilizes a stationary phase containing a chiral selector, typically a cyclodextrin derivative, which interacts diastereomerically with the enantiomers. This differential interaction results in different retention times, allowing for their separation[12][13]. The effluent from the GC column is split between a standard detector (like a Flame Ionization Detector or Mass Spectrometer) for quantification and identification, and a sniffing port where a trained analyst can assess the odor of each eluting compound in real-time[6][14].

Detailed Experimental Protocol: Chiral GC-O Analysis

Objective: To separate and determine the individual odor profiles of (R)-(+)- and (S)-(-)-citronellyl acetate in a sample.

1. Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector and Flame Ionization Detector (FID).

-

Mass Spectrometer (MS) detector (optional, for confirmation of identity).

-

Olfactory Detection Port (ODP) with a humidified air supply.

-

Chiral Capillary Column: e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEX series)[15].

2. Materials:

-

High-purity helium or hydrogen as carrier gas.

-

Sample of this compound (racemic or enantiomerically enriched).

-

Solvent (e.g., ethanol or hexane) for dilution.

-

Reference standards for (R)-(+)- and (S)-(-)-citronellyl acetate (if available, for peak identification).

3. GC and ODP Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1.0 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 4°C/min to 220°C.

-

Final hold: Hold at 220°C for 5 minutes.

-

-

Column Effluent Split: 1:1 ratio between FID and ODP.

-

FID Temperature: 260°C

-

ODP Transfer Line Temperature: 230°C

-

ODP Humidified Air: Set to a comfortable flow for the assessor.

4. Procedure:

-

Sample Preparation: Prepare a 1% solution of the this compound sample in the chosen solvent.

-

Analysis: Inject the sample onto the GC-O system.

-

Data Collection:

-

The FID/MS will record the chromatogram, showing the retention times and peak areas of the separated enantiomers.

-

Simultaneously, a trained sensory analyst at the ODP will record the time and provide a detailed description of any odor detected as it elutes.

-

-

Peak Assignment: If reference standards are used, their retention times will confirm the identity of the (R) and (S) peaks. Without standards, assignment may require comparison to literature data or synthesis from chiral precursors.

-

Interpretation: Correlate the odor descriptions from the olfactometry data with the corresponding peaks on the chromatogram to assign a specific odor profile to each enantiomer.

Caption: Analytical Workflow for Chiral Odor Profiling.

Conclusion

The case of (R)-(+)- and (S)-(-)-citronellyl acetate serves as a clear and compelling example of the importance of stereochemistry in olfactory science. While sharing an identical chemical formula, these enantiomers possess distinct odor profiles, with the (R)-enantiomer being characterized by its fruity, rosy, and citrus-lime notes, and the (S)-enantiomer presenting a more aldehydic and lemony character. This differentiation is rooted in the chiral nature of olfactory receptors, which engage in specific, high-fidelity interactions with odorant molecules. For professionals in the fragrance, flavor, and pharmaceutical industries, a deep understanding of these principles is not merely academic; it is essential for innovation, quality control, and the creation of precisely tailored sensory experiences. The application of advanced analytical techniques like chiral GC-O is indispensable for elucidating these subtle yet critical molecular distinctions.

References

- 1. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]

- 2. Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 150-84-5 [m.chemicalbook.com]

- 5. Fragrance compound - Wikipedia [en.wikipedia.org]

- 6. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 7. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 8. (R)-(+)-citronellyl acetate & (S)-(-)-citronellyl acetate [leffingwell.com]

- 9. (S)-citronellyl acetate, 67601-05-2 [thegoodscentscompany.com]

- 10. l-Citronellyl Acetate | Takasago International Corporation [takasago.com]

- 11. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

An In-Depth Technical Guide to the Isomers of Citronellyl Acetate: Synthesis, Characterization, and Applications

Foreword

Citronellyl acetate, a monoterpenoid ester, is a molecule of significant interest within the fragrance, flavor, and pharmaceutical industries.[1] Its deceptively simple structure belies a fascinating isomeric complexity that profoundly influences its sensory and biological properties. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the isomeric landscape of this compound. We move beyond simple data recitation to explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. Our objective is to furnish a comprehensive technical resource that is both fundamentally sound and practically applicable in a laboratory setting.

Part I: The Isomeric Landscape of this compound

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is central to understanding the functional diversity of this compound (C12H22O2).[2][3] These structural nuances give rise to distinct chemical, physical, and olfactory characteristics.

Section 1.1: Stereoisomerism - The Enantiomers

The primary source of isomerism in this compound stems from a single stereocenter at the C3 position of its 3,7-dimethyloct-6-enyl backbone. This chirality results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.

-

(S)-(-)-citronellyl acetate: This levorotatory isomer is distinguished by a specific spatial arrangement of the methyl group at the C3 chiral center.[4]

-

(R)-(+)-citronellyl acetate: This is the dextrorotatory counterpart to the (S)-isomer.

The absolute configuration of these enantiomers is a critical determinant of their interaction with chiral receptors, such as the olfactory receptors in the human nose, leading to markedly different scent profiles.

Section 1.2: Related Structural and Geometric Isomers

While (R) and (S) forms are the true stereoisomers, other related isomers are often discussed in the same context due to their prevalence in natural oils and synthetic preparations.

-

Constitutional Isomers: These isomers share the C12H22O2 molecular formula but have different atomic connectivity. Menthanyl acetate and rhodinyl acetate are examples.[2][5] Rhodinyl acetate is a mixture of isomers itself, primarily containing this compound and geranyl acetate.

-

Geometric Isomers of Related Terpenoids: Geranyl acetate and neryl acetate are not constitutional isomers of this compound but are frequently compared due to their similar structures and applications. They are geometric isomers (diastereomers) of each other, differing in the configuration around the C2=C3 double bond, which is absent in this compound.[6][7][8] Geranyl acetate is the (E) or trans isomer, while neryl acetate is the (Z) or cis isomer.[7]

Part II: Physicochemical and Sensory Characteristics

The subtle differences in molecular architecture between isomers translate into significant, measurable variations in their properties.

Section 2.1: Comparative Sensory Analysis

The most dramatic distinction between the enantiomers of this compound is their odor profile, a direct consequence of their differential binding to olfactory receptors.

-

(R)-(+)-Citronellyl Acetate: Possesses a distinctly fruity and rosy aroma.[2]

-

(S)-(-)-Citronellyl Acetate: Described as having a more aldehydic, lemony, and somewhat "dirty" or harsh scent.[2][9] It is used to impart a fresh-rosy, fruity character to various floral compositions.[9]

-

Racemic (±)-Citronellyl Acetate: Commercially, this compound is most often supplied as a racemic mixture of both enantiomers. Its scent is a blend of its components, generally described as a fresh, fruity-rose odor, as the distinct notes of the individual isomers merge.[10][11][12] The odor of the racemate is noted to differ very little from that of the individual optical isomers.[10][12]

-

Neryl Acetate vs. Geranyl Acetate: Neryl acetate, the cis-isomer, is prized for its sweet, soft floral aroma reminiscent of orange blossom and rose, with fruity notes of raspberry and pear.[7][13] It is considered to have more "fruity power" than geranyl acetate.[14] Geranyl acetate, the trans-isomer, has a less green apple note compared to this compound.[2] Neryl acetate is described as having a lighter, more terpenic smell than its diastereoisomer, geranyl acetate.[6][8]

Section 2.2: Quantitative Data Summary

The following table summarizes the key physicochemical properties for racemic (±)-citronellyl acetate, which is the most commonly encountered form.

| Property | Value | Source(s) |

| Molecular Formula | C12H22O2 | [2][3] |

| Molecular Weight | 198.31 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 229 - 240 °C at 760 mmHg | [2][3][15] |

| Density | 0.883 - 0.893 g/mL at 25 °C | [3][15] |

| Refractive Index (n20/D) | 1.440 - 1.450 | [2][3][15] |

| Flash Point | 93 - 103 °C (199.4 - 217.4 °F) | [2] |

| Solubility | Soluble in alcohol, fixed oils; Insoluble in water, glycerol | [3] |

| CAS Number | 150-84-5 | [3][15] |

Part III: Synthesis and Separation Methodologies

The targeted synthesis of specific isomers or racemic mixtures is a cornerstone of their application. The choice of methodology is dictated by the desired isomeric purity, scalability, and environmental considerations.

Section 3.1: Synthesis of this compound

Two primary routes dominate the synthesis of this compound: traditional acid-catalyzed esterification and modern biocatalytic transesterification.

This robust, traditional method is widely used for its simplicity and high conversion rates.[2][11] The use of acetic anhydride as the acetyl source drives the reaction to completion by producing acetic acid as a byproduct, which is less reactive than water in the reverse hydrolysis reaction.

Methodology:

-

Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a magnetic stirrer, thermometer, and nitrogen inlet with citronellol (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (1.2 eq) to the reactor.

-

Catalyst Introduction: Slowly add a catalytic amount of concentrated sulfuric acid (0.01 eq) while stirring. An exotherm may be observed; maintain the temperature below 40°C.

-

Reaction: Heat the mixture to 50-60°C and maintain for 2-4 hours.

-

Monitoring: Withdraw aliquots periodically and analyze by Gas Chromatography (GC) to monitor the disappearance of citronellol.

-

Workup: Once the reaction is complete (>98% conversion), cool the mixture to room temperature. Slowly quench by adding it to a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

This "green chemistry" approach utilizes enzymes (lipases) as biocatalysts, offering high selectivity and mild reaction conditions, which prevents side reactions and preserves the integrity of the fragrance profile.[16][17][18]

Methodology:

-

Reactor Setup: To a clean, dry flask, add citronellol (1.0 eq), an acyl donor such as vinyl acetate (3.0 eq), and a suitable organic solvent (e.g., n-hexane).[17]

-

Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the mixture (e.g., 10 mg/mL).[17] The choice of enzyme is critical for reaction efficiency.

-

Reaction: Incubate the flask in an orbital shaker at a constant temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm) for 6-72 hours.[16][17]

-

Monitoring: Monitor the formation of this compound by GC analysis of withdrawn aliquots.

-

Enzyme Recovery: Upon completion, recover the immobilized lipase by simple filtration. The enzyme can often be washed and reused for subsequent batches.

-

Purification: Remove the solvent and excess acyl donor from the filtrate under reduced pressure. The resulting product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Section 3.2: Separation of Isomers

Separating the (R) and (S) enantiomers requires chiral separation techniques, as they possess identical physical properties in a non-chiral environment. Chiral Gas Chromatography is the most effective method.

Causality: Chiral GC columns contain a stationary phase that is itself chiral. The two enantiomers of this compound form transient diastereomeric complexes with the chiral stationary phase. These complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.

Part IV: Analytical Characterization Techniques

A multi-technique approach is essential for the unambiguous confirmation of structure, purity, and isomeric composition of this compound.

Section 4.1: Chromatographic Analysis

GC-MS is the gold standard for separating and identifying volatile compounds in a mixture, providing both retention time data for quantification and mass spectra for structural identification.[16]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~100 ppm) in a suitable solvent like n-hexane or dichloromethane.

-

Instrumentation: Use a GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Column: Select a suitable capillary column, typically a non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column for different separation characteristics.[16]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 210°C and hold for 4 minutes.[16]

-

Split Ratio: 20:1.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 260°C

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify this compound by matching its retention time with that of a known standard and its mass spectrum with library data (e.g., NIST). The fragmentation pattern is a key identifier.[16]

Section 4.2: Spectroscopic Elucidation

Spectroscopic methods provide definitive structural information.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are powerful tools for confirming the carbon skeleton and functional groups.[3][15][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectroscopy is used to identify key functional groups, particularly the strong carbonyl (C=O) stretch of the ester group (~1735 cm⁻¹) and the C-O stretch (~1240 cm⁻¹).

Characteristic ¹³C and ¹H NMR Chemical Shifts (in CDCl₃):

| Assignment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C=O (ester) | 171.0 | - |

| CH₂-O (ester) | 63.0 | 4.08 (t) |

| C=CH | 131.2 | 5.10 (t) |

| C=CH | 124.7 | - |

| CH₂ | 37.1 | 1.55-1.65 (m) |

| CH₂ | 35.6 | 1.35-1.45 (m) |

| CH | 29.6 | 1.85-2.00 (m) |

| C(CH₃)₂ | 25.7 | 1.68 (s) |

| CH₂ | 25.5 | 1.15-1.30 (m) |

| CH₃ (ester) | 20.9 | 2.05 (s) |

| CH-CH₃ | 19.5 | 0.90 (d) |

| =C-CH₃ | 17.6 | 1.60 (s) |

| Data compiled from PubChem and other sources.[3][15] |

Conclusion

The isomeric forms of this compound provide a compelling case study in how subtle changes in molecular geometry and stereochemistry can lead to profound differences in function, particularly in sensory perception. While the racemic mixture is a workhorse in the fragrance industry, the distinct properties of the individual (R) and (S) enantiomers offer opportunities for fine-tuning fragrances and flavors. A thorough understanding of the synthesis, separation, and analytical characterization techniques detailed in this guide is paramount for any scientist seeking to harness the specific attributes of these valuable isomers. The robust protocols and workflows presented herein serve as a validated foundation for future research and development in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 3. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Citronellol acetate, (S)- | C12H22O2 | CID 6999975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]

- 7. Neryl Acetate (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 8. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]

- 9. (S)-citronellyl acetate, 67601-05-2 [thegoodscentscompany.com]

- 10. This compound | 150-84-5 [amp.chemicalbook.com]

- 11. This compound CAS#: 150-84-5 [m.chemicalbook.com]

- 12. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 13. fraterworks.com [fraterworks.com]

- 14. neryl acetate, 141-12-8 [thegoodscentscompany.com]

- 15. Page loading... [guidechem.com]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. This compound(150-84-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Citronellyl Acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of citronellyl acetate, a monoterpenoid ester with significant applications in the fragrance and flavor industries, and of interest to researchers in chemical synthesis and natural product chemistry. This document will delve into its chemical and physical properties, synthesis, and analytical methodologies, providing a valuable resource for scientists and professionals in drug development and related fields.

Core Chemical and Physical Properties

This compound is the acetate ester of citronellol. It is a naturally occurring compound found in various essential oils, including rose, geranium, and citronella.[1] The compound exists as two enantiomers, (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate, as well as a racemic mixture, (±)-citronellyl acetate. The properties of the racemic mixture, DL-citronellyl acetate, are most commonly reported.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 150-84-5 (for DL-citronellyl acetate) | [1][2][3][4] |

| 67601-05-2 (for l-Citronellyl Acetate) | [5] | |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3][4][6] |

| Molecular Weight | 198.30 g/mol | [3][4][6] |

| Appearance | Colorless liquid | [1][2][4][5] |

| Odor | Fruity, floral, rose-like | [1][6] |

| Boiling Point | 228 - 240 °C | [2][3][4][6] |

| Density | 0.883 - 0.893 g/mL at 25 °C | [2][3][6] |

| Refractive Index | 1.440 - 1.450 at 20 °C | [2][4][6] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol. | [6] |

| Flash Point | 93 - 103 °C | [1][2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of citronellol with acetic anhydride or acetic acid, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of Citronellol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellol (1 equivalent) and acetic acid (1.2 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Applications in Research and Development

While primarily known for its use in the fragrance industry, this compound also serves as a valuable chiral building block in organic synthesis.[1][4] Its well-defined stereocenters make it a useful starting material for the synthesis of more complex chiral molecules. For professionals in drug development, understanding the stability and release profile of such ester-containing molecules can be relevant for prodrug design and formulation studies.

Caption: Key application areas of this compound.

Analytical and Quality Control

The purity of this compound is typically determined by gas chromatography (GC).[1][4][5] The identity and structure can be confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Table 2: Typical Analytical Specifications

| Parameter | Specification |

| Purity (GC) | ≥95.0% - 98.0% |

| Optical Rotation (for l-isomer) | -5.0° to -1.0° |

| Synonyms | 3,7-Dimethyloct-6-en-1-yl acetate |

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1]

References

- 1. This compound | Aroma Chemicals Distributor | NHU [nutrition-chemicals.com]

- 2. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 3. This compound | 150-84-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. l-Citronellyl Acetate | Takasago International Corporation [takasago.com]

- 6. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Characterization of Citronellyl Acetate

An In-depth Technical Guide for Researchers and Scientists

Citronellyl acetate, a monoterpenoid ester, is a key component in the fragrance and flavor industries, prized for its fresh, rosy, and fruity aroma.[1][2][3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical structure is paramount. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its molecular architecture through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Molecular Blueprint: An Overview of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, allowing for the elucidation of molecular structures by observing the interaction of molecules with electromagnetic radiation. For a molecule like this compound (C₁₂H₂₂O₂), with a molecular weight of approximately 198.30 g/mol , these methods provide a detailed "fingerprint," confirming its identity and purity.[5][6][7]

The IUPAC name for this compound is 3,7-dimethyloct-6-enyl acetate.[5] This structure contains several key features that are readily identifiable by spectroscopic methods: an acetate ester group, a carbon-carbon double bond, and several methyl and methylene groups.

The general workflow for the spectroscopic analysis of this compound is outlined below:

Caption: Workflow for the Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: A General Approach

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, data is typically acquired at frequencies ranging from 90 to 900 MHz.[8][9] For ¹³C NMR, frequencies are typically in the range of 25 to 225 MHz.[5][10][11]

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR, the residual solvent peak (CHCl₃ at 7.26 ppm) is often used as an internal reference. For ¹³C NMR, the CDCl₃ triplet (at 77.16 ppm) is used.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.10 | t | 1H | =CH- (C6-H) |

| ~4.08 | t | 2H | -CH₂-O- (C1-H) |

| ~2.04 | s | 3H | -C(=O)-CH₃ (C12-H) |

| ~1.95 - 1.10 | m | 7H | -CH₂- (C2, C4, C5), -CH- (C3) |

| ~1.68 | s | 3H | =C(CH₃)- (C9-H) |

| ~1.60 | s | 3H | =C(CH₃)- (C10-H) |

| ~0.90 | d | 3H | -CH(CH₃)- (C8-H) |

Data sourced from various public databases.[8][9][12][13]

Interpretation of the ¹H NMR Spectrum:

-

The triplet at approximately 5.10 ppm is characteristic of the vinylic proton on the C6-C7 double bond, coupled to the adjacent methylene protons at C5.

-

The triplet around 4.08 ppm corresponds to the two protons on the carbon adjacent to the ester oxygen (C1), indicating coupling with the neighboring methylene group (C2).

-

A sharp singlet at 2.04 ppm with an integration of 3H is a classic signature of the methyl protons of the acetate group.

-

The complex multiplet between 1.95 and 1.10 ppm arises from the overlapping signals of the methylene and methine protons in the aliphatic chain.

-

The two singlets at approximately 1.68 and 1.60 ppm are assigned to the two methyl groups attached to the double bond (C9 and C10). Their distinct chemical shifts suggest they are in different chemical environments.

-

The doublet at around 0.90 ppm is characteristic of the methyl group attached to the chiral center at C3, coupled to the single proton on that carbon.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| 171.01 | C=O (C11) |

| 131.23 | =C(CH₃)₂ (C7) |

| 124.66 | =CH- (C6) |

| 63.00 | -CH₂-O- (C1) |

| 37.06 | -CH₂- (C2) |

| 35.55 | -CH₂- (C4) |

| 29.57 | -CH- (C3) |

| 25.70 | =C(CH₃)- (C9) |

| 25.46 | -CH₂- (C5) |

| 20.93 | -C(=O)-CH₃ (C12) |

| 19.47 | -CH(CH₃)- (C8) |

| 17.64 | =C(CH₃)- (C10) |

Data sourced from PubChem.[5]

Interpretation of the ¹³C NMR Spectrum:

-

The signal at 171.01 ppm is characteristic of the carbonyl carbon of the ester group.

-

The two signals in the olefinic region, at 131.23 ppm and 124.66 ppm, correspond to the two carbons of the double bond (C7 and C6, respectively).

-

The signal at 63.00 ppm is assigned to the carbon atom bonded to the ester oxygen (C1).

-

The remaining signals in the aliphatic region correspond to the various methylene, methine, and methyl carbons in the molecule, consistent with the structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: A General Approach

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The instrument measures the amount of light absorbed at each frequency.

-

Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2960-2850 | Strong | C-H (alkane) stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1670 | Medium | C=C (alkene) stretching |

| ~1240 | Strong | C-O (ester) stretching |

Data sourced from various public databases.[5][13][14]

Interpretation of the IR Spectrum:

-

The strong, sharp absorption band around 1740 cm⁻¹ is a definitive indication of the carbonyl (C=O) stretching vibration of the ester functional group.

-

The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous sp³-hybridized carbons in the molecule.

-

The medium intensity band around 1670 cm⁻¹ is characteristic of the C=C stretching vibration of the alkene group.

-

The strong band at approximately 1240 cm⁻¹ is attributed to the C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: A General Approach

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are ionized, most commonly by electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Intensity | Interpretation |

| 198 | Low | Molecular ion [M]⁺• |

| 138 | Moderate | [M - CH₃COOH]⁺• |

| 123 | High | [M - CH₃COOH - CH₃]⁺• |

| 95 | High | Further fragmentation |

| 81 | High | Further fragmentation |

| 69 | Very High | Isoprenyl fragment |

| 43 | High | [CH₃CO]⁺ (acetyl cation) |

Data sourced from various public databases.[5][15][16][17]

Interpretation of the Mass Spectrum:

-

The molecular ion peak at m/z 198 confirms the molecular weight of this compound.

-

A common fragmentation pathway for esters is the loss of the acyl group or the alkoxy group. The peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺.

-

A significant peak is often observed at m/z 138, corresponding to the loss of acetic acid (60 Da) from the molecular ion via a McLafferty rearrangement.

-

Further fragmentation of the [M - CH₃COOH]⁺• ion by loss of a methyl group (15 Da) leads to the peak at m/z 123.

-

The base peak (most intense peak) is often at m/z 69, which can be attributed to the stable isoprenyl cation formed through cleavage and rearrangement of the carbon chain.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester and alkene), and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation patterns. This multi-faceted spectroscopic approach is fundamental for ensuring the identity, purity, and quality of this important fragrance and flavor compound in research and industrial applications.

References

- 1. l-Citronellyl Acetate | Takasago International Corporation [takasago.com]

- 2. (S)-citronellyl acetate, 67601-05-2 [thegoodscentscompany.com]

- 3. This compound, 150-84-5 [perflavory.com]

- 4. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 5. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-Citronellyl acetate [webbook.nist.gov]

- 7. 6-Octen-1-ol, 3,7-dimethyl-, acetate [webbook.nist.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034160) [hmdb.ca]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0034160) [hmdb.ca]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0034160) [hmdb.ca]

- 11. This compound(150-84-5) 13C NMR [m.chemicalbook.com]

- 12. This compound(150-84-5) 1H NMR spectrum [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound(150-84-5) IR Spectrum [m.chemicalbook.com]

- 15. This compound(150-84-5) MS spectrum [chemicalbook.com]

- 16. Human Metabolome Database: Showing metabocard for (±)-Citronellyl acetate (HMDB0034160) [hmdb.ca]

- 17. spectrabase.com [spectrabase.com]

The Solubility of Citronellyl Acetate in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of citronellyl acetate, a widely used fragrance and flavoring agent, in a diverse range of organic solvents. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the theoretical principles governing solubility, presents quantitative solubility data, and offers a practical framework for solvent selection based on the Hansen Solubility Parameter (HSP) model. Furthermore, a detailed experimental protocol for determining solubility is provided to ensure scientific rigor and reproducibility. The insights contained herein are intended to facilitate formulation development, optimize reaction conditions, and enhance purification processes involving this compound.

Introduction: The Significance of Solubility in a Molecular World

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior and applicability in a vast array of scientific and industrial processes. From drug delivery systems where bioavailability is paramount, to the synthesis of fine chemicals where reaction kinetics and product purity are critical, understanding and controlling solubility is a cornerstone of chemical science.[1] this compound (Figure 1), a monoterpenoid ester, is prized for its fresh, rosy, and fruity aroma, finding extensive use in perfumery, cosmetics, and as a flavoring agent.[2][3][4] Its effective incorporation into various formulations, its behavior as a reactant or product in synthesis, and its efficient extraction and purification are all intrinsically linked to its solubility characteristics.

This guide moves beyond simple qualitative descriptions of "soluble" or "insoluble" to provide a nuanced, data-driven exploration of this compound's interactions with organic solvents. By understanding the interplay of intermolecular forces and leveraging predictive models like Hansen Solubility Parameters, researchers can make informed decisions, saving valuable time and resources in the laboratory and in production.

Figure 1: Chemical Structure of this compound Caption: The molecular structure of 3,7-dimethyloct-6-en-1-yl acetate.

Theoretical Principles of Solubility

The age-old axiom "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. This principle is rooted in the intermolecular forces that govern the interactions between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Intermolecular Forces at Play

The solubility of this compound, an ester, is primarily influenced by the following intermolecular forces:

-

Van der Waals Forces (Dispersion Forces): These are weak, transient attractions that arise from temporary fluctuations in electron distribution. As a molecule with a significant hydrocarbon backbone (a C10 chain), this compound exhibits considerable van der Waals forces.[5]

-

Dipole-Dipole Interactions: The ester functional group in this compound possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms of the carbonyl group. This allows for electrostatic attractions with other polar molecules.[5]

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of its carbonyl and ether moieties can act as hydrogen bond acceptors. This is a crucial factor in its solubility in protic solvents like alcohols.[5][6]

The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond a qualitative understanding, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework for predicting solubility.[7] The model posits that the total cohesive energy of a substance can be divided into three components, each representing a different type of intermolecular force:

-

δd (Dispersion): Represents the energy from van der Waals forces.

-

δp (Polar): Represents the energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between two substances:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Hansen distance between a solute and a solvent indicates a higher affinity and, therefore, a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents that fall within this sphere are considered good solvents, while those outside are poor solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [5][8] |

| Molecular Weight | 198.30 g/mol | [5][8] |

| Appearance | Colorless liquid | [5][8] |

| Odor | Fruity, floral, rose-like | [2][4] |

| Boiling Point | 229-240 °C at 760 mmHg | [2][5][8] |

| Density | ~0.891 g/mL at 25 °C | [2][8] |

| logP (Octanol-Water Partition Coefficient) | 4.22 | [8] |

| Water Solubility | Practically insoluble | [4][8] |

The high logP value confirms the lipophilic (oil-loving) nature of this compound, suggesting good solubility in nonpolar organic solvents. Its ester functionality, however, introduces a degree of polarity, enabling interactions with more polar solvents.

Solubility of this compound in Various Organic Solvents

The following table presents quantitative solubility data for this compound in a range of common organic solvents, categorized by their solvent class. The Hansen Solubility Parameters for each solvent are also provided to facilitate a deeper analysis of the solubility trends.

| Solvent | Solvent Class | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Solubility of this compound (g/L at 25°C) |

| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | 313.76 |

| Cyclohexane | Nonpolar | 16.8 | 0.0 | 0.2 | 423.26 |

| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 | 512.37 |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | 1762.54 |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 1614.74 |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | 1242.09 |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | 1110.76 |

| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | 2870.74 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 1054.42 |

| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 | 3196.86 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 3377.95 |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | 2573.6 |

Note: The solubility data is sourced from publicly available chemical databases. The Hansen Solubility Parameters for the solvents are compiled from various established sources.

Analysis of Solubility Trends

The data reveals several key trends in the solubility of this compound:

-

High Solubility in Alcohols: this compound exhibits excellent solubility in polar protic solvents such as ethanol and methanol. This can be attributed to the ability of the alcohol's hydroxyl group to act as a hydrogen bond donor, forming strong hydrogen bonds with the oxygen atoms of the ester group in this compound.

-

Good Solubility in Polar Aprotic Solvents: Solvents like THF, acetone, and ethyl acetate are also effective at dissolving this compound. The dipole-dipole interactions between the polar functional groups of these solvents and the ester group of this compound, coupled with dispersion forces, contribute to this good solubility.

-

Moderate to Good Solubility in Nonpolar Solvents: While generally less effective than polar solvents, nonpolar solvents like hexane, cyclohexane, and toluene can dissolve this compound to a significant extent. This is primarily due to the large, nonpolar hydrocarbon portion of the this compound molecule, which interacts favorably with these solvents through van der Waals forces.

-

Influence of Molecular Structure: The branched structure of isopropanol, compared to the linear structures of ethanol and methanol, likely introduces steric hindrance, slightly reducing its effectiveness as a solvent for the relatively bulky this compound molecule.

Predicting Solubility with Hansen Solubility Parameters

-

δd ≈ 16.5 MPa⁰.⁵

-

δp ≈ 3.5 MPa⁰.⁵

-

δh ≈ 4.5 MPa⁰.⁵

Using these estimated values, we can calculate the Hansen distance (Ra) between this compound and various solvents to predict their relative solubility. A smaller Ra value suggests better solubility. This predictive capability is a powerful tool for rational solvent selection.